molecular formula C12H8BrN3S B12536173 3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-85-2

3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B12536173
CAS No.: 832696-85-2
M. Wt: 306.18 g/mol
InChI Key: DOEBGLQNIOLPGU-UHFFFAOYSA-N
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Description

3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a bromine atom, a pyridine ring, and a thieno[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromothieno[3,2-c]pyridin-4-amine with pyridine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[3,2-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine is unique due to the presence of the bromine atom and the specific arrangement of the pyridine and thieno rings.

Properties

CAS No.

832696-85-2

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

3-bromo-7-pyridin-4-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C12H8BrN3S/c13-9-6-17-11-8(5-16-12(14)10(9)11)7-1-3-15-4-2-7/h1-6H,(H2,14,16)

InChI Key

DOEBGLQNIOLPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C3=C2SC=C3Br)N

Origin of Product

United States

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